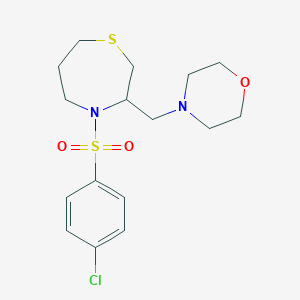

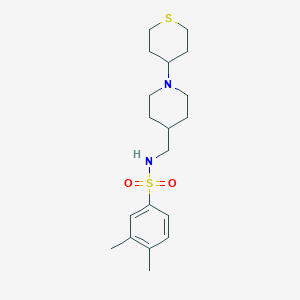

![molecular formula C17H16N4O3 B2958519 Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate CAS No. 300388-96-9](/img/structure/B2958519.png)

Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate” is a compound that contains a benzotriazole moiety . Benzotriazole is a versatile synthetic auxiliary endowed with a unique set of physicochemical properties . It can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

Synthesis Analysis

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds . This review covers the preparation and synthetic utility of versatile benzotriazole derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzotriazole moiety . The benzotriazole moiety acts as an enabling group conveying its unique electronic, steric, and stereoelectronic properties to the surroundings .Chemical Reactions Analysis

Benzotriazole is known for its versatility in chemical reactions . It can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .Aplicaciones Científicas De Investigación

Hydrogen-Bonded Supramolecular Structures : Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate is involved in forming hydrogen-bonded supramolecular structures. This compound, along with related molecules, has been linked through various hydrogen bonds into chains, sheets, and three-dimensional frameworks in crystal structures. Such supramolecular architectures are crucial for understanding molecular self-assembly processes and designing new materials with specific functions (Portilla et al., 2007).

Antimicrobial Activity : Derivatives of this compound exhibit significant antimicrobial activity. These compounds have been synthesized and tested against various bacterial and fungal strains, showing potential as new antimicrobial agents. The Mannich reaction plays a critical role in creating these bioactive molecules, highlighting the compound's versatility in drug discovery (Shah et al., 2013).

Biotransformation Studies : The compound has also been studied for its biotransformation, particularly in the context of UV filters like 2-ethylhexyl 4-(N,N-dimethylamino)benzoate. Understanding the metabolic pathways of such compounds is essential for evaluating their environmental impact and safety in cosmetic applications. The research includes identifying metabolites and developing analytical methods for their detection in biological samples (León et al., 2009).

Synthesis and Characterization of New Quinazolines : this compound is a precursor in the synthesis of new quinazoline derivatives with potential antimicrobial properties. These compounds have been synthesized, characterized, and evaluated for their biological activities, demonstrating the chemical versatility and potential pharmaceutical applications of this compound (Desai et al., 2007).

Antifungal Activity of Azetidinones : Further extending its utility in medicinal chemistry, this compound has been used in the synthesis of azetidinones with antifungal properties. This research underscores the compound's role in generating new chemical entities for antifungal drug development, showcasing its significance in addressing fungal resistance issues (Toraskar et al., 2009).

Mecanismo De Acción

Target of Action

Benzotriazole derivatives, in general, have been known to interact with a variety of biological targets due to their unique physicochemical properties .

Mode of Action

They can act as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow benzotriazole derivatives to interact with their targets in various ways, leading to numerous transformations .

Biochemical Pathways

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Benzotriazole derivatives are generally known for their stability and reactivity, which could potentially influence their pharmacokinetic properties .

Result of Action

Benzotriazole derivatives have been found to exhibit diverse biological and pharmacological activities .

Action Environment

Benzotriazole derivatives are generally known for their stability under a variety of conditions .

Propiedades

IUPAC Name |

ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-2-24-17(23)12-7-9-13(10-8-12)18-16(22)11-21-15-6-4-3-5-14(15)19-20-21/h3-10H,2,11H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALXHXAVVZFRKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

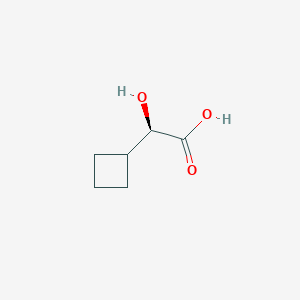

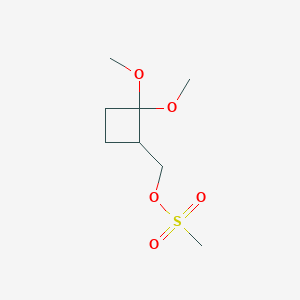

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2958440.png)

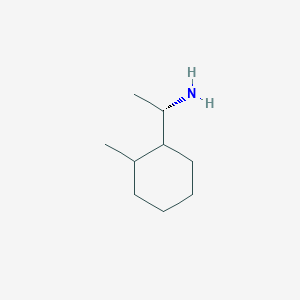

![4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole](/img/structure/B2958454.png)

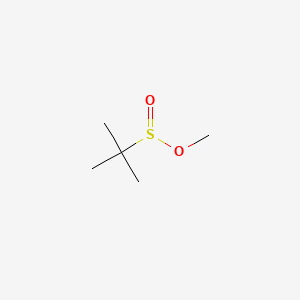

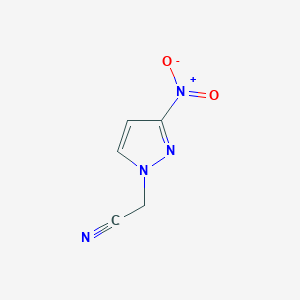

![N-(2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2958456.png)

![2-ethoxy-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2958457.png)

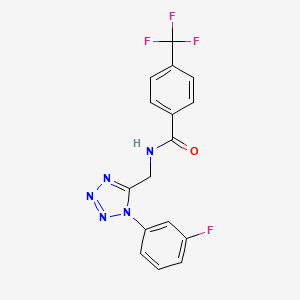

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2958458.png)